N-Butylpyridin-4-amine
Overview
Description
N-Butylpyridin-4-amine: is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol. It is a derivative of pyridine, featuring a butyl group attached to the nitrogen atom at the 4-position of the pyridine ring. This compound is primarily used for scientific research and as an intermediate in chemical synthesis.
Synthetic Routes and Reaction Conditions:
Chichibabin Synthesis: One common method for synthesizing this compound involves the Chichibabin pyridine synthesis, where an aldehyde (such as butyraldehyde) reacts with ammonia and acetylene under high temperature and pressure to form the pyridine ring.
Reduction of Pyridine Derivatives: Another approach is the reduction of pyridine derivatives, where a suitable pyridine derivative is reduced using hydrogen in the presence of a metal catalyst (e.g., palladium on carbon) to yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactors where the synthesis reactions are carried out under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as N-Butylpyridin-4-one.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Nucleophiles such as halides (e.g., chlorine, bromine) can be used for substitution reactions.
Major Products Formed:
Oxidation: N-Butylpyridin-4-one
Reduction: Various amine derivatives
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
N-Butylpyridin-4-amine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of materials with specific properties, such as nonlinear optical materials and organic hole transport materials in solar cells.
Mechanism of Action
N-Butylpyridin-4-amine is similar to other pyridine derivatives, such as N-ethylpyridin-4-amine and N-propylpyridin-4-amine . it is unique in its butyl group, which can influence its chemical properties and reactivity. The presence of the butyl group may enhance its solubility in organic solvents and affect its biological activity.
Comparison with Similar Compounds
N-ethylpyridin-4-amine
N-propylpyridin-4-amine
N-methylpyridin-4-amine
N-phenylpyridin-4-amine
Properties
IUPAC Name |
N-butylpyridin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-3-6-11-9-4-7-10-8-5-9/h4-5,7-8H,2-3,6H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKROIIKNWZGVTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=NC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.